![molecular formula C12H6ClF3N2O3 B3329928 3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine CAS No. 646498-04-6](/img/structure/B3329928.png)
3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine
Descripción general
Descripción
3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine is an organic compound that features a pyridine ring substituted with a phenoxy group This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine typically involves a multi-step process:
Nitration: The starting material, 4-(trifluoromethyl)phenol, undergoes nitration to introduce the nitro group at the ortho position relative to the hydroxyl group.
Chlorination: The nitrated product is then subjected to chlorination to introduce the chloro group at the meta position.
Coupling Reaction: The chlorinated nitrophenol is then reacted with 3-chloropyridine in the presence of a base, such as potassium carbonate, to form the desired product through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF) as solvent.
Major Products:
Aminated Derivatives: Reduction of the nitro group yields aminated derivatives.
Substituted Pyridines: Nucleophilic substitution of the chloro group results in various substituted pyridines.
Aplicaciones Científicas De Investigación
3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.
Comparación Con Compuestos Similares
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
- 4-Chloro-2-nitro-3-(trifluoromethyl)phenol
- 5-Chloro-2-nitro-4-(trifluoromethyl)aniline
Uniqueness: 3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine stands out due to its specific substitution pattern, which imparts unique reactivity and properties. The combination of nitro, chloro, and trifluoromethyl groups makes it particularly versatile in various chemical transformations and applications.
This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications, offering numerous possibilities for further exploration and development.
Propiedades
IUPAC Name |
3-[5-chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O3/c13-9-5-11(21-7-2-1-3-17-6-7)10(18(19)20)4-8(9)12(14,15)16/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRJICASRBFRPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




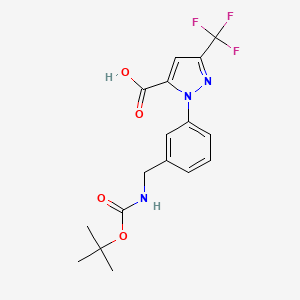

![5-Bromo-7H-benzo[c]fluoren-7-one](/img/structure/B3329879.png)
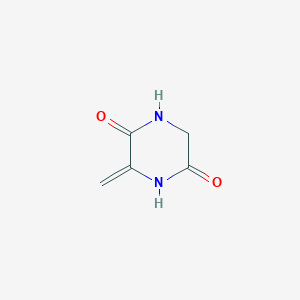
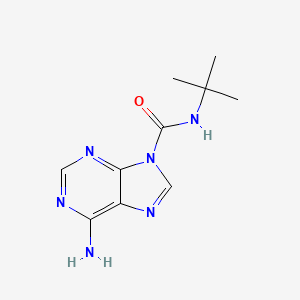
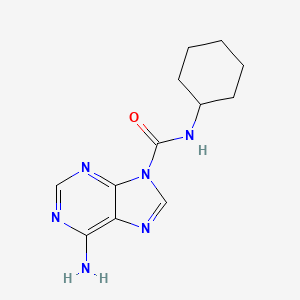
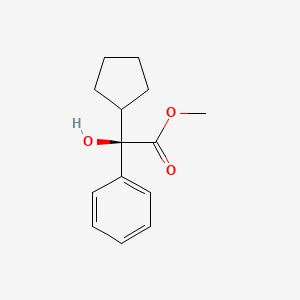

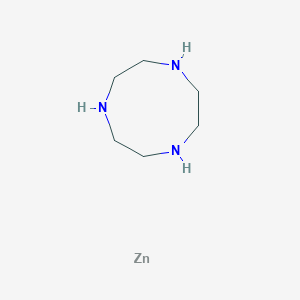
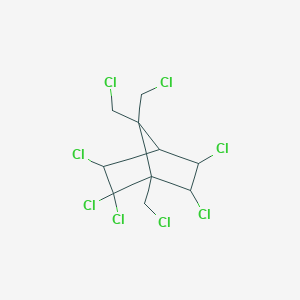
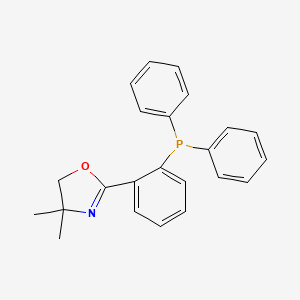
![4-chloro-N-(2-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329947.png)
